2-Chloro-L-phenylalanine

Vue d'ensemble

Description

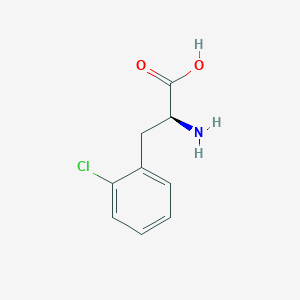

2-Chloro-L-phénylalanine: est un composé organique qui est un dérivé de la phénylalanine, un acide aminé essentiel. Il contient un atome de chlore dans sa structure, ce qui le distingue de son composé parent. Ce composé est couramment utilisé dans la recherche biochimique en raison de ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 2-Chloro-L-phénylalanine implique généralement la chloration de la phénylalanine. Une méthode courante consiste à faire réagir la phénylalanine avec un agent chlorant tel que le chlorure de thionyle (SOCl2). La réaction se déroule comme suit:

- La phénylalanine est dissoute dans un solvant approprié.

- Le chlorure de thionyle est ajouté à la solution, ce qui entraîne la formation de 2-Chloro-L-phénylalanine.

- Le produit est ensuite purifié par cristallisation ou par d'autres méthodes appropriées .

Méthodes de production industrielle: Dans les milieux industriels, la production de 2-Chloro-L-phénylalanine peut impliquer des réactions de chloration similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: La 2-Chloro-L-phénylalanine subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de chlore peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction: Le composé peut être oxydé ou réduit pour former différents dérivés.

Hydrolyse: En conditions basiques, la 2-Chloro-L-phénylalanine peut subir une hydrolyse pour former de la phénylalanine.

Réactifs et conditions courants:

Réactions de substitution: Des réactifs tels que l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH) sont couramment utilisés.

Réactions d'oxydation: Des agents oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) sont utilisés.

Réactions de réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont employés.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la phénylalanine, tandis que les réactions d'oxydation et de réduction peuvent produire différentes formes oxydées ou réduites du composé .

Applications de la recherche scientifique

La 2-Chloro-L-phénylalanine a une large gamme d'applications dans la recherche scientifique:

Biochimie: Elle est utilisée comme réactif chimique dans les réactions catalysées par des enzymes et les études de protéines.

Biophysique: Les chercheurs l'utilisent pour étudier la structure et la fonction des protéines et des acides nucléiques.

Recherche biomédicale: Le composé est utilisé dans l'investigation des voies métaboliques et des mécanismes des maladies.

Applications industrielles: Elle sert d'intermédiaire dans la synthèse de produits pharmaceutiques et d'autres produits chimiques fins

Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-L-phénylalanine implique son interaction avec diverses cibles moléculaires et voies. En tant que dérivé de la phénylalanine, elle peut être incorporée dans les protéines, modifiant potentiellement leur structure et leur fonction. Cela peut affecter l'activité enzymatique et d'autres processus biochimiques. L'atome de chlore dans sa structure peut également influencer sa réactivité et ses interactions avec d'autres molécules .

Applications De Recherche Scientifique

Biocatalytic Applications

Phenylalanine Ammonia Lyases (PALs)

2-Chloro-L-phenylalanine is utilized as a substrate in biocatalytic processes involving phenylalanine ammonia lyases. These enzymes facilitate the production of various L- and D-phenylalanine derivatives through environmentally friendly methods. For instance, engineered PALs have been shown to effectively convert this compound into valuable chiral intermediates used in pharmaceuticals, such as inhibitors for cancer-related enzymes .

Synthesis of Aromatic Amino Acids

The compound is also employed in the synthesis of functional oligopeptides and other aromatic amino acids. Its use in biotransformations allows for the efficient production of these compounds, which are essential in the pharmaceutical industry . The ability to tailor the catalytic efficiency of PALs through protein engineering enhances the production of specific phenylalanine analogues, including those with halogen substitutions like chloro or bromo groups .

Pharmacological Applications

Drug Development

This compound serves as an important building block in drug development. It has been incorporated into various therapeutic agents, particularly those targeting cancer pathways. For example, its derivatives are key components in the synthesis of inhibitors for methyltransferases involved in cancer signaling . The structural similarity to natural amino acids allows for better integration into biological systems, enhancing the efficacy of these drugs.

Metabolic Studies

In metabolomics, this compound is used as an internal standard to study metabolic pathways involving phenylalanine and its derivatives. Its stable isotopic labeling helps trace metabolic processes and understand the dynamics of amino acid metabolism under various physiological conditions . This application is crucial for developing targeted therapies and understanding disease mechanisms.

Case Studies

Case Study 1: Cancer Therapeutics

A study demonstrated that using this compound as a precursor enabled the synthesis of potent inhibitors for SET domain containing lysine methyltransferase 7 (SETD7), which plays a significant role in multiple cancer-related signaling pathways. The synthesized compounds exhibited high selectivity and potency against cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies .

Case Study 2: Enzyme Engineering

Research on engineered PALs highlighted the effectiveness of using this compound to produce various phenylalanine derivatives with high enantiomeric excess values. The study revealed that specific modifications to the PAL active site could enhance substrate specificity and conversion rates, leading to more efficient biocatalytic processes .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Biocatalysis | Synthesis of L- and D-phenylalanines | High conversion rates using engineered PALs |

| Drug Development | Inhibitors for cancer-related enzymes | Potent activity against cancer cell lines |

| Metabolic Studies | Internal standard in metabolomics | Improved tracing of metabolic pathways |

| Enzyme Engineering | Production of phenylalanine derivatives | Enhanced specificity and efficiency in biotransformations |

Mécanisme D'action

The mechanism of action of 2-Chloro-L-phenylalanine involves its interaction with various molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. This can affect enzymatic activity and other biochemical processes. The chlorine atom in its structure may also influence its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 4-Chloro-L-phénylalanine

- 4-Amino-L-phénylalanine chlorhydrate

- 4-Chloro-DL-phénylalanine

- 3,4-Dihydroxy-L-phénylalanine

Comparaison: La 2-Chloro-L-phénylalanine est unique en raison de la position de l'atome de chlore sur le cycle phényle. Cette différence de position peut avoir un impact significatif sur les propriétés chimiques et la réactivité du composé. Par exemple, la 4-Chloro-L-phénylalanine a l'atome de chlore à une position différente, ce qui conduit à des variations dans sa réactivité et ses applications .

Activité Biologique

2-Chloro-L-phenylalanine (2CLP) is a derivative of the amino acid phenylalanine, notable for its unique biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including cancer research and neurobiology, due to its ability to interact with several biological pathways.

This compound has the molecular formula and is classified as a fatty acid derivative. Its structure includes a chlorine atom substituted at the second carbon of the phenylalanine backbone, which significantly influences its biological activity.

The biological activity of 2CLP can be attributed to several mechanisms:

- Inhibition of Phenylalanine Hydroxylase : 2CLP has been shown to inhibit the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition can lead to altered levels of neurotransmitters and has implications in conditions like phenylketonuria (PKU) .

- Anti-inflammatory Effects : Research indicates that 2CLP exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : The compound has demonstrated antitumor effects in various studies, particularly in inhibiting the growth of certain cancer cell lines. This activity is linked to its ability to interfere with nucleic acid synthesis .

In Vitro Studies

In vitro experiments have highlighted the following key findings regarding the biological activity of 2CLP:

- Antitumor Efficacy : A study reported that 2CLP and its derivatives showed significant inhibitory effects on tumor cell lines, including those from breast and ovarian cancers. The mechanism involves the disruption of nucleic acid synthesis, leading to reduced cell proliferation .

- Neuroprotective Effects : In models simulating neurodegenerative diseases, 2CLP has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .

In Vivo Studies

In vivo research further supports the therapeutic potential of 2CLP:

- Animal Models : In rat models, administration of 2CLP resulted in decreased tumor growth rates and improved survival rates compared to control groups. This underscores its potential as an anticancer agent .

- Behavioral Studies : Behavioral assessments in animal models indicated that 2CLP could influence neurotransmitter levels, which may have implications for mood disorders and cognitive function .

Case Studies

Several case studies have documented the effects of 2CLP in clinical settings:

- Cancer Treatment : A clinical trial involving patients with advanced melanoma showed that a regimen including 2CLP led to a significant reduction in tumor size in a subset of patients. The study highlighted the need for further exploration into dosage and combination therapies .

- Phenylketonuria Management : In individuals with PKU, treatment with 2CLP was associated with improved metabolic control and reduced serum phenylalanine levels, demonstrating its utility as a dietary supplement in managing this condition .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other phenylalanine derivatives:

| Compound | Mechanism of Action | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|---|

| This compound | Inhibition of phenylalanine hydroxylase | High | Moderate | Yes |

| L-Phenylalanine | Precursor for neurotransmitters | Low | High | No |

| D-Chloro-L-phenylalanine | Similar inhibition mechanisms | Moderate | Low | Yes |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375799 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-89-3 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?

A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that this compound acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of this compound. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.

Q2: What is the significance of studying deuterium KIE in the deamination of this compound by L-phenylalanine dehydrogenase?

A2: Determining the deuterium KIE during the deamination of this compound by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.